5-Methoxy-1-indanone-3-acetic acid
Overview
Description
2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group, a keto group, and an acetic acid moiety attached to an indene ring system
Mechanism of Action
Target of Action
The primary target of the compound 5-Methoxy-1-indanone-3-acetic acid is the chymotrypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that plays a crucial role in regulating the concentration of specific proteins to maintain homeostasis within cells .
Mode of Action
This compound interacts with its target, the 20S proteasome, by inhibiting its chymotrypsin-like activity . This inhibition disrupts the protein degradation process carried out by the proteasome, leading to changes in cellular protein concentrations .
Biochemical Pathways
The inhibition of the 20S proteasome by this compound affects various biochemical pathways. The proteasome is involved in the degradation of most intracellular proteins, including those that regulate cell cycle and apoptosis . Therefore, its inhibition can lead to the accumulation of these proteins, affecting their downstream pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in protein concentrations within the cell due to the inhibition of the 20S proteasome . This can lead to alterations in various cellular processes, including cell cycle progression and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the 20S proteasome . .
Biochemical Analysis
Biochemical Properties
The 5-Methoxy-1-indanone-3-acetic acid derivatives are known to be potent inhibitors of chymotrypsin-like activity of the 20S proteasome
Cellular Effects
Given its role as a proteasome inhibitor , it may influence cell function by altering protein degradation pathways. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a proteasome inhibitor , it likely exerts its effects at the molecular level by binding to the proteasome and inhibiting its activity. This could lead to changes in protein degradation, which could in turn influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-indanone-3-acetic acid typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the reaction of a substituted benzene with an appropriate reagent can lead to the formation of the indene ring.
Introduction of Functional Groups: The methoxy and keto groups can be introduced through various organic reactions. For instance, methoxylation can be achieved using methanol and an acid catalyst, while the keto group can be introduced via oxidation reactions.
Acetic Acid Moiety Addition: The acetic acid moiety can be added through a carboxylation reaction, where a carboxyl group is introduced to the indene ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Substitution reactions can replace the methoxy group with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the production of materials such as polymers, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indene ring structure but different functional groups.
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid: A derivative with chlorine substituents instead of a methoxy group.
2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)acetic acid: A compound with additional methyl and hydroxyl groups.
Uniqueness
2-(6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-8-2-3-9-10(6-8)7(4-11(9)13)5-12(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTZOFGBBCMWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947362 | |
Record name | (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24467-92-3 | |
Record name | 2,3-Dihydro-6-methoxy-3-oxo-1H-indene-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24467-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-1-acetic acid, 2,3-dihydro-6-methoxy-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024467923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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